molecular formula C18H19N3O4S B2490345 N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-73-9

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2490345
CAS No.: 874805-73-9
M. Wt: 373.43
InChI Key: RFNJFHWZNUCZJI-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a thiophene ring, and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone intermediate. This intermediate is then reacted with thiophene-2-carbonyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.

Scientific Research Applications

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The thiophene ring and oxazolidinone moiety can form hydrogen bonds and other non-covalent interactions with proteins, influencing their activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N1-benzyl-N2-(oxazolidin-2-yl)methyl)oxalamide:

    N1-benzyl-N2-((3-(furan-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.

    N1-benzyl-N2-((3-(pyrrole-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide: Features a pyrrole ring, which can affect its biological activity and interactions with proteins.

Uniqueness

N1-benzyl-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

IUPAC Name

N'-benzyl-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-16(19-11-13-5-2-1-3-6-13)17(23)20-12-15-21(8-9-25-15)18(24)14-7-4-10-26-14/h1-7,10,15H,8-9,11-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNJFHWZNUCZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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